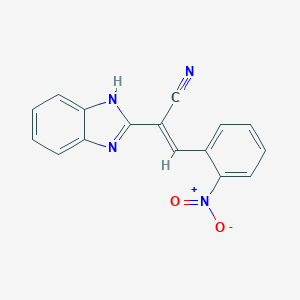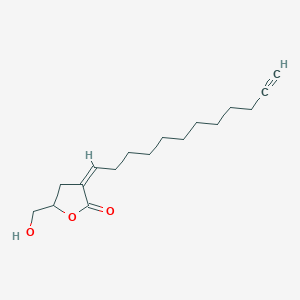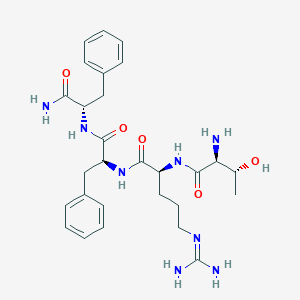![molecular formula C18H20ClN3O B236452 N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B236452.png)
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide, also known as TAK-659, is a novel small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of B-cell malignancies.
Wirkmechanismus
BTK is a cytoplasmic tyrosine kinase that plays a critical role in the BCR signaling pathway. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to the activation of various signaling pathways, including the PI3K/AKT and NF-κB pathways. BTK also plays a role in the development and survival of B-cells. N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide selectively binds to the active site of BTK, inhibiting its activity and blocking downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies, including CLL and NHL. In addition to its antitumor effects, N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide is its selectivity for BTK, which minimizes off-target effects and reduces toxicity to normal tissues. N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has also shown potent antitumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic agent for the treatment of these diseases. However, like all experimental drugs, N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has limitations. For example, the efficacy of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide may vary depending on the specific type of B-cell malignancy and the genetic makeup of the tumor. Additionally, N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide may have unpredictable effects when combined with other drugs or therapies.
Zukünftige Richtungen
There are several potential future directions for the development of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide. One direction is to evaluate the efficacy of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide in combination with other drugs or therapies, such as chemotherapy or immunotherapy. Another direction is to investigate the potential of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide in other B-cell malignancies, such as Waldenström macroglobulinemia or mantle cell lymphoma. Additionally, further studies are needed to elucidate the mechanisms of resistance to N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide and to develop strategies to overcome resistance. Overall, N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide represents a promising therapeutic agent for the treatment of B-cell malignancies, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide involves a series of chemical reactions, starting from commercially available starting materials. The detailed synthetic route has been described in several research articles and patents. In brief, the synthesis involves the preparation of a key intermediate, followed by a series of coupling and deprotection reactions to yield the final product. The process is optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide selectively inhibits BTK activity and blocks BCR signaling, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have demonstrated that N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide has potent antitumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues.
Eigenschaften
Produktname |
N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]nicotinamide |
|---|---|
Molekularformel |
C18H20ClN3O |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O/c1-13-6-9-22(10-7-13)17-5-4-15(11-16(17)19)21-18(23)14-3-2-8-20-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,21,23) |
InChI-Schlüssel |
RRYRASYPIBZPLK-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Kanonische SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)
![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)
![2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
![4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B236428.png)

![2-chloro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236437.png)